2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common route starts with the preparation of 5-(benzylthio)-1,3,4-thiadiazole-2-thiol, which is then reacted with various reagents to form the final compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for halogenation; nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols .
Scientific Research Applications
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly against cell lines like MCF-7 and HepG2.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. The thiadiazole ring allows it to cross cellular membranes and bind to biological targets, thereby exerting its effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation by interacting with key enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Another thiadiazole derivative with anticancer properties.
5-(benzylthio)-1,3,4-thiadiazol-2-amine: Known for its antimicrobial and anticancer activities.
Uniqueness
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide is unique due to its specific structure, which combines the thiadiazole ring with a hydrazide moiety. This combination enhances its biological activity and makes it a promising candidate for further research in medicinal chemistry .
Properties
Molecular Formula |
C18H16N4O3S3 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H16N4O3S3/c23-14-7-6-13(8-15(14)24)9-19-20-16(25)11-27-18-22-21-17(28-18)26-10-12-4-2-1-3-5-12/h1-9,23-24H,10-11H2,(H,20,25)/b19-9+ |
InChI Key |
XSRZTPWJCOPUHZ-DJKKODMXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC(=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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